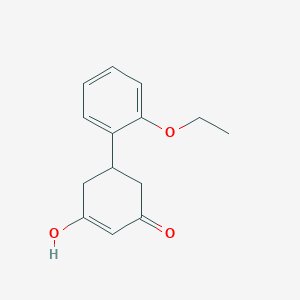

5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one

Description

5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxyl group at position 3, a 2-ethoxyphenyl substituent at position 5, and a conjugated enone system. The ethoxyphenyl group contributes to its lipophilicity and electronic properties, while the keto-enol tautomerism of the cyclohexenone core may influence reactivity and stability .

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14-6-4-3-5-13(14)10-7-11(15)9-12(16)8-10/h3-6,9-10,15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSUULBFIUGQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=CC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one typically involves the reaction of 2-ethoxybenzaldehyde with cyclohexanone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: 5-(2-Ethoxyphenyl)-3-oxocyclohex-2-en-1-one.

Reduction: 5-(2-Ethoxyphenyl)-3-hydroxycyclohexan-1-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The 3-hydroxycyclohex-2-en-1-one core is shared among several compounds, but substituents at positions 2, 5, and 6 dictate their functional diversity. Key examples include:

Physical and Chemical Properties

Melting Points and Stability

- The 5-(3-butyryl-2,4,6-trimethylphenyl) derivative (CAS 138164-12-2) has been flagged for safety concerns in cosmetics, suggesting higher toxicity compared to the ethoxyphenyl analog .

- The benzofuryl derivative’s herbicidal activity correlates with substituent hydrophobicity and steric effects (CoMSIA model: 39.7% hydrophobic, 31.6% steric contributions) .

Reactivity and Tautomerism

- The ethoxyphenyl group in the target compound likely stabilizes the enol form via resonance, whereas clethodim’s chloroallyloxyimino group introduces geometric isomerism (E/Z) .

- Sulfanyl-substituted analogs (e.g., ) may exhibit enhanced nucleophilic reactivity due to the sulfur atom.

Herbicidal Activity

- Benzofuryl derivatives: Show selective herbicidal activity against Echinochloa crus-galli (barnyard grass) with △pI₅₀ = 2.37 for R₁=SF₅, driven by electrostatic and hydrogen-bonding interactions .

- Clethodim: A commercial herbicide targeting monocot weeds, with efficacy linked to its ethylthiopropyl and chloroallyloxyimino groups .

Pharmacological Potential

- The 2-(tetrahydroisoquinolinyl) derivative (CAS 338793-14-9) demonstrates pharmacological relevance due to its chloro-fluorophenyl group, which may enhance binding to biological targets .

Biological Activity

5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and agriculture. This article summarizes the available research on its biological activity, including its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexene ring with a hydroxyl group and an ethoxy-substituted phenyl group, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in vitro. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which can lead to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In experimental models, this compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.

The exact mechanisms of action for this compound are still under investigation. However, it is believed that the compound interacts with various biological targets:

- Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : There may be interactions with cellular receptors that mediate physiological responses.

- Gene Expression Regulation : The compound may influence the expression of genes associated with inflammation and oxidative stress.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of cyclohexenone compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that structural modifications could enhance potency.

Study 2: Antioxidant Potential

In vitro assays were conducted to assess the antioxidant capacity of this compound. The compound was found to effectively reduce lipid peroxidation levels in cell cultures exposed to oxidative stress, highlighting its potential as a protective agent against cellular damage.

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Antioxidant | Scavenging of free radicals | Reduction of oxidative stress |

| Anti-inflammatory | Decrease in inflammatory markers | Inhibition of COX and LOX |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.